H-D-SER(TBU)-OH
Description
Overview of H-D-Ser(tBu)-OH as an Amino Acid Derivative
This compound is a non-standard amino acid, meaning it is not one of the 20 proteinogenic amino acids. It is a derivative of the amino acid serine, specifically the D-enantiomer, which has been chemically modified with a tert-butyl protecting group. This modification is crucial for its application in controlled, stepwise chemical synthesis.
This compound is classified as a protected amino acid derivative. medchemexpress.commedchemexpress.com The "D" in its name indicates the stereochemistry at the alpha-carbon, designating it as the D-isomer, a mirror image of the more common naturally occurring L-serine. The "(tBu)" signifies the presence of a tert-butyl group, which acts as an ether protecting group on the hydroxyl (-OH) side chain of serine.
Systematic nomenclature for this compound includes:
(2R)-2-amino-3-tert-butoxypropanoic acid
O-t-Butyl-D-serine creative-peptides.comchemicalbook.com
The compound's key chemical properties are summarized in the table below.
| Property | Value |
| CAS Number | 18783-53-4 creative-peptides.com |
| Molecular Formula | C7H15NO3 chemicalbook.com |
| Molecular Weight | 161.2 g/mol chemicalbook.comscbt.com |
| Appearance | White powder chemdad.com |
| Melting Point | ~220°C (decomposition) chemdad.com |
| Solubility | Soluble in water chemdad.com |
This data is compiled from multiple sources for reference. creative-peptides.comchemicalbook.comchemicalbook.comscbt.comchemdad.com
The primary significance of this compound lies in its role as a building block in solid-phase peptide synthesis (SPPS), particularly in strategies employing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. labmartgh.com In peptide synthesis, reactive side chains of amino acids must be temporarily blocked or "protected" to prevent unwanted side reactions during the formation of the peptide bond. peptide.com
The tert-butyl (tBu) group on the serine side chain is an acid-labile protecting group. peptide.com It remains stable under the basic conditions used to remove the N-terminal Fmoc group during each cycle of peptide chain elongation. nih.gov However, it is efficiently removed during the final cleavage step, typically with strong acids like trifluoroacetic acid (TFA), which also cleaves the completed peptide from the solid support resin. peptide.comnih.gov This orthogonal protection scheme allows for precise and controlled assembly of peptide sequences. nih.gov The use of a D-amino acid like this compound is a deliberate strategy to create peptides with enhanced stability against enzymatic degradation, as proteases in biological systems primarily recognize and cleave peptide bonds involving L-amino acids. mdpi.com
Historical Context of D-Amino Acids in Synthetic Chemistry
While L-amino acids are the fundamental components of proteins in virtually all life forms, the discovery and study of D-amino acids have been pivotal in advancing synthetic chemistry. Initially considered "unnatural," D-amino acids were first identified in the mid-20th century. wikipedia.org A significant breakthrough was their discovery as essential components of the peptidoglycan cell walls of bacteria. wikipedia.orgtaylorandfrancis.com For instance, D-alanine and D-glutamic acid are crucial for cross-linking in bacterial cell walls, providing structural integrity. taylorandfrancis.com
This natural occurrence demonstrated that D-amino acids play important biological roles and spurred interest in their chemical synthesis and incorporation into synthetic molecules. nih.gov Chemists began to recognize that incorporating D-amino acids could confer unique properties to peptides. Natural products like the antibiotic gramicidin, which is composed of alternating L- and D-amino acids, highlighted their potential. mdpi.comwikipedia.org Early synthetic efforts focused on developing methods to produce D-amino acids and incorporate them into peptide chains to create analogues of natural peptides. This research established that the inclusion of D-amino acids could dramatically increase a peptide's resistance to proteolysis, thereby extending its biological half-life and enhancing its therapeutic potential. mdpi.comtaylorandfrancis.com
Current Research Landscape and Emerging Applications
In the current research landscape, this compound is a valuable reagent in the synthesis of novel peptides for therapeutic and research purposes. Its use is central to the design of peptidomimetics and other modified peptides where stability and specific conformations are desired.
Detailed research findings show that the strategic incorporation of D-amino acids, facilitated by reagents like this compound, leads to peptides with significantly improved properties. For instance, synthetic host defense peptides (HDPs) containing D-amino acids have been shown to exhibit enhanced stability in serum and greater resistance to proteolytic enzymes. mdpi.com This stability is a critical factor in developing peptides as viable drug candidates.
Emerging applications are focused on creating highly stable and potent bioactive peptides. Research into peptide-based drugs for various diseases leverages D-amino acids to overcome the traditional limitations of peptide therapeutics, such as poor bioavailability and rapid degradation. This compound is used in the synthesis of:
Enzyme Inhibitors: Creating stable peptide-based inhibitors that can better withstand the enzymatic environment they are designed to target.
Receptor Ligands: Developing long-acting agonists or antagonists by preventing their rapid breakdown, allowing for sustained receptor interaction.
Biomaterials: Synthesizing peptides that can self-assemble into stable nanostructures for applications in tissue engineering and drug delivery.
The compound is also integral to the synthesis of complex peptide fragments that are later joined together using techniques like native chemical ligation. nih.gov The ability to create stable, custom-designed peptide structures using building blocks such as this compound continues to drive innovation in drug discovery and materials science. labmartgh.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-amino-3-[(2-methylpropan-2-yl)oxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO3/c1-7(2,3)11-4-5(8)6(9)10/h5H,4,8H2,1-3H3,(H,9,10)/t5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDCPKNYKNWXULB-RXMQYKEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC[C@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18783-53-4 | |
| Record name | O-(1,1-Dimethylethyl)-D-serine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18783-53-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butylserine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018783534 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | D-Serine, O-(1,1-dimethylethyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | O-TERT-BUTYL-D-SERINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R3FIF7B2B1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies for H D Ser Tbu Oh and Its Derivatives
Solid-Phase Peptide Synthesis (SPPS) Applications of H-D-Ser(tBu)-OH
Coupling Reagents and Conditions in Fmoc SPPS with this compound
Liquid-Phase Synthesis Approaches Incorporating this compound Fragments
Liquid-phase peptide synthesis (LPPS) involves performing reactions in solution, allowing for purification of intermediates at each step. While solid-phase peptide synthesis (SPPS) is prevalent for many applications, LPPS remains valuable, particularly for fragment condensation or large-scale production of shorter peptides. This compound, typically in its N-protected form, can be incorporated into peptide fragments synthesized via SPPS or directly in LPPS. For instance, a tetrapeptide fragment containing this compound can be synthesized and subsequently coupled with another peptide fragment in a liquid-phase condensation to form a larger, more complex peptide, such as in the synthesis of Buserelin google.com. This strategy leverages the solubility and controlled reactivity offered by LPPS, enabling the assembly of intricate peptide structures. Soluble tag-assisted LPPS methods have also been developed, offering advantages in purification and handling of intermediates researchgate.net.
Chemoenzymatic Synthesis Routes Involving Serine Derivatives
Chemoenzymatic peptide synthesis (CEP) utilizes enzymes, such as proteases and esterases, to catalyze peptide bond formation under mild, aqueous conditions. This approach offers an environmentally friendly alternative to traditional chemical synthesis, often avoiding the need for extensive protection/deprotection steps nih.govnih.govacs.org. Serine proteases, like papain and α-chymotrypsin, are frequently employed in CEP nih.gov. While many studies focus on L-amino acid derivatives, such as L-serine ethyl ester, for synthesizing polypeptides like poly(L-serine) nih.govacs.orgfrontiersin.org, the principles can extend to D-amino acid derivatives. The use of protected serine derivatives like this compound in CEP is less common, as CEP often aims to utilize unprotected hydroxyl groups nih.govacs.orgfrontiersin.org. However, the enzymatic specificity can be harnessed to control stereochemistry, potentially allowing for the incorporation of D-amino acids if the enzyme exhibits the requisite selectivity nih.gov.
Advanced Synthetic Techniques for this compound Integration
The successful integration of this compound into peptide sequences necessitates advanced techniques to maintain stereochemical purity and overcome inherent synthetic challenges.
Minimizing Racemization and Epimerization in Serine-Containing Peptides
Racemization, the loss of stereochemical integrity at the α-carbon, is a critical concern in peptide synthesis, particularly for amino acids like serine, which are susceptible to epimerization peptide.compeptide.commdpi.comresearchgate.netnih.gov. The D-configuration of this compound is vital for its intended biological activity, making the prevention of epimerization during coupling paramount.
Impact of Coupling Conditions on Stereochemical Integrity
The choice of coupling reagents, additives, bases, solvents, and reaction temperatures significantly influences the extent of racemization. Activation of the carboxyl group of an amino acid can lead to intermediates, such as oxazolones, which are prone to epimerization mdpi.com.
Coupling Reagents and Additives: While carbodiimide-based reagents like DCC can promote racemization via oxazolone (B7731731) formation, the use of additives such as 1-hydroxybenzotriazole (B26582) (HOBt), 6-chloro-1-hydroxybenzotriazole (B1581694) (6-Cl-HOBt), or Oxyma can effectively suppress this side reaction peptide.commdpi.comresearchgate.net. Novel coupling reagents based on 6-Cl-HOBt have demonstrated low serine racemization (<2%), with even lower levels (<0.5%) observed when pre-activation steps are avoided researchgate.net. Racemization-free coupling reagents like ynamides and TCBOXY have also been developed rsc.org.
Bases and Solvents: The type and amount of base used can impact stereochemical integrity. For example, using collidine as a base has been shown to limit serine racemization to less than 1% researchgate.net. Solvents and reaction temperatures also play a role, with optimized conditions being crucial for minimizing epimerization mdpi.comrsc.org. Diboronic acid anhydride (B1165640) (DBAA) catalysts have shown efficacy in providing high yields with minimal epimerization for serine derivatives rsc.org.
Challenges and Solutions in Synthesizing Peptides with this compound
Synthesizing peptides containing this compound presents several challenges, primarily related to maintaining the stereochemical integrity of the D-serine residue and managing potential side reactions.
Racemization: As discussed, serine is prone to epimerization, which can be exacerbated by specific coupling conditions, bases, or the presence of other functional groups peptide.commdpi.comresearchgate.netnih.gov. Glycosylated serine derivatives, for instance, can show significantly higher epimerization rates nih.gov.
Solution: Careful selection of coupling reagents and additives (e.g., HOBt, Oxyma), optimization of reaction conditions (e.g., temperature, base), and the use of racemization-free coupling agents are critical strategies to mitigate this challenge peptide.commdpi.comresearchgate.netrsc.org.
Aggregation: Long peptide sequences can sometimes aggregate, hindering efficient coupling. The use of pseudoproline derivatives, which can be formed from serine, is known to disrupt aggregation and facilitate the synthesis of longer peptides peptide.com.
Side Reactions: In sequences containing aspartic acid adjacent to serine (Asp-Ser), aspartimide formation can occur, leading to side products. This can be prevented by employing specific N-terminal protecting groups on the amino acid preceding aspartic acid peptide.com.
Protecting Group Management: The tert-butyl protecting group on serine is acid-labile and is removed during the final cleavage step peptide.compeptide.com. Ensuring its stability during synthesis while allowing for efficient removal at the desired stage is crucial.
Table 1: Serine Racemization Levels Under Various Peptide Coupling Conditions
| Condition/Reagent | Racemization Level (%) | Reference |
| Novel Cl-HOBt based reagents (general) | < 2 | researchgate.net |
| Novel Cl-HOBt based reagents (no pre-activation) | < 0.5 | researchgate.net |
| Collidine as base | < 1 | researchgate.net |
| Glycosylated Ser (Compound 11) vs Fmoc-Ser(Trt)-OH (Cond. 1) | ~10x higher | nih.gov |
| Glycosylated Ser (Compound 11) vs Fmoc-Ser(Trt)-OH (Cond. 10) | ~17x higher | nih.gov |
| Glycopeptides (general, some conditions) | > 3 | nih.gov |
| Glycopeptides (general, specific conditions) | Up to 80 | nih.gov |
Applications of H D Ser Tbu Oh As a Building Block in Complex Molecular Architectures
Peptide and Peptidomimetic Synthesis
The primary application of H-D-Ser(tBu)-OH lies in its role as a building block for synthesizing peptides and peptidomimetics. The tert-butyl (tBu) protecting group on the serine hydroxyl side chain is stable under typical peptide coupling conditions but can be readily removed under mild acidic treatment, making it compatible with standard solid-phase peptide synthesis (SPPS) protocols tcichemicals.comglpbio.comsigmaaldrich.comiris-biotech.de.
Incorporation into Linear Peptides
This compound is routinely incorporated into linear peptide sequences during solid-phase synthesis. Its inclusion allows for the precise assembly of peptides with defined sequences and stereochemistry sigmaaldrich.comlookchem.com. The tert-butyl protection ensures that the serine side chain does not interfere with peptide bond formation, leading to efficient chain elongation and high-purity products. For instance, in the synthesis of complex peptides, Fmoc-D-Ser(tBu)-OH has been employed in sequences alongside other protected amino acids like Fmoc-Arg(HCl), Fmoc-Leu, Fmoc-Tyr(ClTrt), Fmoc-Ser(Trt), Fmoc-Trp, and Fmoc-His(Mmt) lookchem.com.
Synthesis of Cyclic Peptides and Peptide Analogues
The versatility of this compound extends to the synthesis of cyclic peptides and their analogues. By strategically placing this residue within a linear precursor, chemists can facilitate cyclization reactions to form constrained peptide structures. These cyclic peptides often exhibit enhanced stability, improved receptor binding affinity, and unique conformational properties compared to their linear counterparts tcichemicals.comtcichemicals.com.
Design and Synthesis of Fluorinated Pseudoproline Residues
The literature indicates that this compound is a commercially available building block used in peptide synthesis glpbio.comiris-biotech.de. While studies discuss the conformational properties of peptides incorporating fluorinated pseudoproline residues glpbio.comiris-biotech.de, a direct role for this compound in the design or synthesis of these specific fluorinated pseudoprolines is not explicitly detailed. However, the general principles of using protected amino acids like this compound in peptide design, which involve controlling side-chain reactivity and influencing local conformation, are relevant to the broader field of developing modified amino acid residues, including pseudoprolines. The tert-butyl group on serine can be seen as a model for bulky side-chain protection that influences peptide folding, a concept also explored in the context of pseudoproline analogues.
Preparation of Serine Amide Derivatives
This compound serves as a precursor for the synthesis of various serine amide derivatives. For instance, in the development of small molecule inhibitors, Fmoc-D-Ser(tBu)-OH has been coupled with amines to form serine amide derivatives. Subsequent deprotection of the Fmoc group and further modifications lead to the desired amide structures nih.gov. This highlights its utility in creating peptidomimetic structures with amide functionalities.
Development of Biologically Active Compounds
This compound is a key intermediate in the synthesis of numerous biologically active molecules, particularly in the pharmaceutical sector tcichemicals.comchembk.comchemimpex.com. Its incorporation into peptide-based drugs can enhance their stability, bioavailability, and therapeutic efficacy.
Pharmaceutical Intermediates: As an important synthetic intermediate, this compound is used in the synthesis of various drugs, including antiviral and anti-tumor agents chembk.comchemimpex.com. Its D-configuration can be crucial for specific biological interactions, and the tert-butyl protection aids in controlled synthesis.
Peptide-Based Therapeutics: The compound is instrumental in designing peptide-based drugs, where precise control over amino acid sequences is vital for biological activity tcichemicals.com. The stability and solubility imparted by the tert-butyl ester group make it suitable for creating complex peptide structures with improved yields and purity, which are essential for therapeutic peptides.
Bioconjugation and Protein Engineering: While not explicitly detailed for this compound, its structural features and role in peptide synthesis make it relevant for bioconjugation techniques and protein engineering, where biomolecules are modified or attached to surfaces for targeted drug delivery or improved protein functionality tcichemicals.com.
Data Tables
| Property | Value | Source |
| CAS Number | 18783-53-4 | glpbio.comchembk.compeptide.compeptart.chmedchemexpress.com |
| Molecular Formula | C7H15NO3 | chembk.comchemimpex.compeptide.compeptart.chmedchemexpress.com |
| Molecular Weight | 161.20 g/mol | chembk.compeptide.compeptart.chmedchemexpress.com |
| Appearance | Colorless or white crystalline powder | chemimpex.com |
| White to off-white | peptide.com | |
| White to Light yellow powder to crystal | tcichemicals.com | |
| Purity | ≥97.0% | chembk.commedchemexpress.com |
| ≥98.0% (TLC) | sigmaaldrich.com | |
| ≥99.0% (HPLC) | glpbio.com | |
| ≥99.5% (Chiral HPLC) | chemimpex.com | |
| Melting Point | -220ºC (dec.) | chembk.com |
| 125 - 140 °C | chemimpex.com | |
| 129.0 to 133.0 °C | tcichemicals.com | |
| Solubility | Soluble in water and organic solvents | chemimpex.com |
| Storage Temperature | Keep in dark place, Inert atmosphere, 2-8°C | peptide.com |
| 2-8°C | glpbio.comiris-biotech.deiris-biotech.de | |
| Optical Rotation | -25° ± 2.5° (C=1, Ethyl acetate) | nih.gov |
| [a]D20 = -26 ±3 °(C = 1 in EtOAc) | chemimpex.com |
Synthesis of Lantibiotic Analogues
Lantibiotics, a class of peptide antibiotics characterized by thioether amino acids like lanthionine, represent a rich area for synthetic modification to generate novel analogues with improved properties.
The synthesis of truncated analogues of lantibiotics such as nisin and mutacin I has employed Fmoc-Ser(tBu)-OH as a key building block ucl.ac.ukucl.ac.uk. The tert-butyl protected serine residue is incorporated into peptide chains during solid-phase peptide synthesis (SPPS), facilitating the construction of modified lantibiotic structures. The use of orthogonally protected lanthionines alongside protected serine derivatives allows for complex synthetic strategies to create these unique peptide architectures ucl.ac.uk.
Peptide-Based Gels for Drug Delivery Systems
Peptides, including those modified with protected amino acids, are increasingly utilized to form self-assembling hydrogels for controlled drug delivery.
The self-assembly of peptides into hydrogel networks is a promising avenue for drug delivery. While H-D-Tyr(tBu)-OH has been noted for its ability to form organogels, the principle of using tert-butyl protected amino acids in gel formation is established nih.gov. Specifically, the tripeptide D-Ser(tBu)-L-Phe-L-Trp has been shown to form self-assembling nanofibrillar hydrogels under physiological conditions, highlighting the potential of such modified peptides as scaffolds for drug delivery systems researchgate.net. These peptide-based hydrogels offer biocompatibility and tunable properties for the sustained release of therapeutic molecules acs.orgmdpi.com.
Utilization in Chemical Probes and Conjugates
The functional handle provided by the protected hydroxyl group, or the amino acid itself, makes this compound a valuable component in the synthesis of chemical probes and bioconjugates.
The synthesis of amino-phospholipids has utilized protected serine derivatives, indicating their role in creating molecules with potential applications in biological signaling or as components of more complex conjugates ambeed.com. Furthermore, the services offered for peptide drug conjugates and custom conjugation, often involving protected amino acids, underscore the utility of this compound in this field creative-peptides.com. The ability to selectively deprotect the hydroxyl group after incorporation into a larger molecule allows for subsequent functionalization, a key aspect of probe and conjugate design elte.hu.
Conformational Analysis and Structural Characterization of H D Ser Tbu Oh Containing Peptides
Spectroscopic Techniques in Conformational Studies
Spectroscopic methods are instrumental in elucidating the conformational properties of peptides in solution. Techniques such as Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) spectroscopy provide valuable insights into the structural arrangements of H-D-Ser(tBu)-OH-containing peptides at the atomic and secondary structure levels, respectively.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution, offering detailed information about bond connectivities and spatial proximities of atoms. The tert-butyl group of this compound is a particularly useful probe in ¹H NMR studies. Due to the nine chemically equivalent methyl protons, the tert-butyl group gives rise to a sharp and intense singlet in the ¹H NMR spectrum, which can be readily identified even in complex peptide environments. nih.gov
The chemical shifts of the protons within and adjacent to the this compound residue are sensitive to the local conformation. For instance, in the therapeutic peptide goserelin, which contains an O-tert-butyl-D-Ser residue, specific proton chemical shifts have been assigned. rsc.org The distinct chemical shift values for the α-proton (Hα), β-protons (Hβ), and the tert-butyl group can provide information on the torsional angles (phi, psi, and chi) of the amino acid residue. A D-amino acid modification within a peptide can lead to significant chemical shift differences compared to its L-counterpart, reflecting the altered conformational landscape. rsc.org
Table 1: ¹H NMR Chemical Shifts for O-tert-butyl-D-Ser in Goserelin rsc.org
| Proton | Chemical Shift (ppm) |
| Hα | 4.02 |
| Hβ | 3.20, 2.92 |
| tert-Butyl | 0.79 |
| Data obtained from a 600 MHz ¹H NMR spectrum in 95% H₂O. |
The analysis of Nuclear Overhauser Effects (NOEs) in two-dimensional NMR experiments, such as ROESY and NOESY, can further reveal through-space interactions between the this compound residue and other parts of the peptide, providing crucial distance restraints for structure calculation.
Circular Dichroism (CD) spectroscopy is a widely used technique to investigate the secondary structure of peptides. nih.gov By measuring the differential absorption of left- and right-circularly polarized light, CD provides characteristic spectra for different secondary structural elements like α-helices, β-sheets, and random coils. nih.gov
Computational Chemistry and Molecular Modeling
Computational methods provide a powerful complement to experimental techniques by offering detailed energetic and dynamic views of peptide conformations. Molecular dynamics simulations and theoretical predictions can be used to explore the conformational landscape of this compound-containing peptides.
Theoretical calculations, such as those based on density functional theory (DFT), can be used to predict the intrinsic conformational preferences of small peptide fragments. A conformational analysis of a dipeptide containing D-serine (n-formyl-D-serine-D-alanine-NH₂) has shown that specific backbone conformations (βL, γD, γL) of the D-serine residue contribute to a more stable dipeptide model. nih.gov The most stable conformer was found in the β-turn region of the Ramachandran map. nih.gov
While this study did not include the tert-butyl protecting group, it provides a foundation for understanding the inherent conformational tendencies of the D-serine backbone. The presence of the bulky tert-butyl group in this compound would be expected to further restrict the conformational freedom of the side chain (χ1 and χ2 dihedral angles) and potentially influence the backbone (φ and ψ dihedral angles) conformational preferences due to steric hindrance. The interplay between the D-configuration and the steric bulk of the side chain likely favors specific turn or extended conformations in peptides, making this compound a valuable residue for designing peptides with well-defined structures.
Advanced Research Directions and Future Perspectives
Exploration of Novel Biorelevant Structures Incorporating H-D-Ser(tBu)-OH
The incorporation of this compound into peptide chains is a key strategy for developing novel structures with tailored biological activities. The D-configuration of the amino acid provides resistance to enzymatic degradation, a desirable trait for therapeutic peptides. Researchers are actively exploring its use to create sophisticated peptide analogs and peptidomimetics.
A notable example is the synthesis of a dual inhibitor for plasmin and urokinase, where H-D-Ser(tBu)-OBzl hydrochloride, a derivative of this compound, was used as a starting building block. researchgate.net This research led to the development of Benzylsulfonyl-D-Ser-homoPhe-(4-amidino-benzylamide) (BSFAB), a competitive inhibitor that binds to the active sites of these proteases, which are implicated in skin barrier dysfunction. researchgate.net The synthesis demonstrates how this compound can be integral to constructing complex molecules with specific therapeutic targets. researchgate.net
Furthermore, the compound is valuable in creating peptidomimetics and analogs of bioactive peptides, such as those related to aurein (B1252700) 1.2, which have antimicrobial properties. mdpi.com By strategically replacing proteinogenic amino acids with non-proteinogenic ones like this compound, scientists can fine-tune the structural and functional properties of these molecules.
Methodological Advancements in Peptide Synthesis
This compound is central to modern peptide synthesis, particularly within the Fmoc/tBu orthogonal protection strategy. iris-biotech.de This method is a cornerstone of solid-phase peptide synthesis (SPPS), a technique that has been automated and refined to allow for the efficient construction of complex peptide chains. nih.govjetir.org
The tert-butyl (tBu) group protects the serine hydroxyl function and is stable under the basic conditions used to remove the Nα-Fmoc group during chain elongation. iris-biotech.denih.gov It is later removed during the final cleavage from the solid support, typically using a strong acid like trifluoroacetic acid (TFA). iris-biotech.de This orthogonal system allows for precise, stepwise assembly of peptides. nih.gov
Recent advancements focus on improving the efficiency and scope of SPPS. This includes the development of new linker strategies and specialized building blocks to create modified peptides, such as glycopeptides or branched structures. sigmaaldrich.comsci-hub.se The use of protected amino acids like this compound is fundamental to these advanced synthetic protocols, enabling the creation of molecules that would be difficult to produce otherwise. chemimpex.comgoogle.com For instance, research into the synthesis of daptomycin, an antibiotic, utilized Fmoc-Ser(tBu)-OH in its total synthesis. sigmaaldrich.com
| Research Area | Role of this compound | Key Findings & Applications |
| Novel Biorelevant Structures | Core building block | Synthesis of enzyme inhibitors (e.g., BSFAB) and antimicrobial peptide analogs. researchgate.netmdpi.com |
| Peptide Synthesis | Protected amino acid in SPPS | Enables efficient and controlled synthesis of complex peptides using the Fmoc/tBu strategy. iris-biotech.denih.gov |
| Structure-Activity Relationships | Probe for functional analysis | Used to study the importance of serine's hydroxyl group and stereochemistry for biological activity. acs.orgnih.gov |
| Materials Science | Monomer for advanced polymers | Incorporated into protein-polymer conjugates and engineered metalloproteins for novel biomaterials. mit.eduacs.org |
| Combinatorial Chemistry | Building block for libraries | Facilitates the generation of large, diverse peptide libraries for high-throughput screening and drug discovery. nih.govacs.org |
Investigation of Structure-Activity Relationships in Serine-Containing Peptides
Understanding the relationship between a peptide's structure and its biological activity (Structure-Activity Relationship, SAR) is crucial for designing effective drugs. This compound and its L-isomer are vital tools in SAR studies. By substituting native serine residues with these protected or modified versions, researchers can probe the importance of the hydroxyl group and the stereochemistry at a specific position. acs.org
For example, in SAR studies of the peptide antibiotic clovibactin, the replacement of Ser₄ with alanine (B10760859) led to a decrease in activity, highlighting the importance of the serine hydroxyl group for polar interactions with its target. acs.org Similarly, studies on other serine-containing peptides have shown that this residue can be critical for maintaining the necessary conformation for receptor binding or enzymatic inhibition. nih.govresearchgate.net
Potential in Materials Science Applications
The application of peptide chemistry is expanding into materials science, where peptides are used to create novel biomaterials with unique properties. Protected amino acids, including derivatives of this compound, are being used as monomers in the synthesis of highly defined protein-polymer conjugates. mit.edu These materials can be designed to have specific functionalities, such as being photoresponsive. mit.edu
One area of research involves the creation of engineered metalloproteins. In a recent study, peptides were assembled using Fmoc/tBu solid-phase synthesis protocols, incorporating protected amino acids like Fmoc-L-Ser(tBu)-OH. acs.org These peptides were then used to graft palladium (Pd) complexes, resulting in cell-compatible "palladominiproteins" that can act as catalysts within living cells. acs.org This innovative approach merges the precision of peptide synthesis with the catalytic power of transition metals, opening new avenues for intracellular chemistry and materials design. The synthesis of amphiphilic polypeptides for drug delivery systems also relies on protected amino acids to build complex polymer structures. mdpi.com
Integration with High-Throughput Screening and Combinatorial Chemistry
Combinatorial chemistry is a powerful strategy for drug discovery, involving the synthesis of large libraries of related compounds that can be rapidly screened for biological activity. jetir.orgresearchgate.net Protected amino acids like this compound are essential building blocks for generating these libraries, particularly for peptides. nih.govacs.org
The "split-mix" synthesis method, a key technique in combinatorial chemistry, allows for the creation of millions of unique peptide sequences on resin beads, with each bead carrying a single compound type. researchgate.net The use of orthogonally protected amino acids is critical for the success of these synthetic campaigns. nih.gov
Once synthesized, these libraries are subjected to high-throughput screening (HTS), where thousands of compounds can be tested in parallel for their interaction with a biological target. hdbiosciences.comunchainedlabs.com This integrated approach of combinatorial synthesis and HTS significantly accelerates the discovery of new lead molecules for drug development. jetir.org The availability of high-purity building blocks like this compound is a prerequisite for the successful generation of reliable and diverse chemical libraries. acs.org
Q & A
Q. Q1. What are the critical experimental parameters for synthesizing H-D-Ser(tBu)-OH with high enantiomeric purity?
Methodological Answer:
- Chiral Resolution : Use chiral chromatography (e.g., HPLC with a chiral stationary phase) to monitor enantiomeric excess. Validate purity via optical rotation measurements .
- Protection Strategy : Optimize tert-butyl (tBu) protection under anhydrous conditions to minimize racemization during synthesis. Monitor reaction progress via TLC (Rf ~0.3 in 1:1 ethyl acetate/hexane) .
- Purification : Employ recrystallization in tert-butyl methyl ether (MTBE) to isolate the product with >98% purity, as confirmed by NMR (δ 1.25 ppm for tBu protons) .
Q. Q2. How does the tert-butyl group in this compound influence solubility and stability in peptide synthesis?
Methodological Answer:
- Solubility : The tBu group enhances solubility in non-polar solvents (e.g., DCM or DMF), critical for solid-phase peptide synthesis (SPPS). Confirm solubility via dynamic light scattering (DLS) in SPPS-compatible buffers .
- Stability : The tBu ether is acid-labile; avoid trifluoroacetic acid (TFA) during side-chain deprotection until final cleavage. Monitor stability using LC-MS post-deprotection .
Advanced Research Questions
Q. Q3. How can researchers resolve contradictions in NMR and mass spectrometry data for this compound derivatives?
Methodological Answer:
- Data Validation : Cross-reference H/C NMR (e.g., δ 3.8–4.2 ppm for β-hydroxy protons) with high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks (e.g., [M+H] at m/z 162.2) .
- Artifact Identification : Use deuterated solvents (e.g., DMSO-d6) to rule out solvent adducts in MS. For ambiguous peaks, perform 2D NMR (COSY, HSQC) to resolve stereochemical assignments .
Q. Q4. What experimental designs are optimal for studying the role of this compound in peptide β-sheet stabilization?
Methodological Answer:
- Conformational Analysis : Use circular dichroism (CD) spectroscopy to track β-sheet formation in model peptides (e.g., alternating Ser/Val sequences). Compare thermal denaturation profiles with and without tBu protection .
- Molecular Dynamics (MD) : Simulate peptide folding in explicit solvent (e.g., TIP3P water) using AMBER or GROMACS. Parameterize the tBu group with GAFF2 force fields to assess steric effects on hydrogen bonding .
Q. Q5. How can researchers address batch-to-batch variability in this compound for reproducible studies?
Methodological Answer:
- QC Protocols : Implement strict quality control (QC) via:
- Data Logging : Use electronic lab notebooks (ELNs) to track synthesis conditions (e.g., temperature, catalyst loading) and correlate with impurity profiles .
Data Contradiction and Reproducibility
Q. Q6. Why do published melting points for this compound vary, and how can this be addressed?
Methodological Answer:
- Crystallinity : Differences in recrystallization solvents (e.g., MTBE vs. ethanol) affect crystal packing. Characterize polymorphs via X-ray diffraction (XRD) .
- Instrument Calibration : Validate differential scanning calorimetry (DSC) settings (heating rate 10°C/min, N purge) across labs. Report onset vs. peak temperatures .
Q. Q7. How to reconcile conflicting reports on the reactivity of this compound in Fmoc-based SPPS?
Methodological Answer:
- Coupling Efficiency : Screen coupling agents (e.g., HATU vs. HBTU) at 0.1 M concentration. Monitor reaction completion via Kaiser test .
- Side Reactions : Use MALDI-TOF MS to detect deletion sequences caused by incomplete deprotection. Optimize piperidine/DMF (20% v/v) for Fmoc removal .
Methodological Guidance for Novel Applications
Q. Q8. What strategies enable the use of this compound in designing protease-resistant peptides?
Methodological Answer:
- Steric Shielding : Incorporate this compound at protease cleavage sites (e.g., chymotrypsin-sensitive regions). Validate resistance via fluorogenic assay (e.g., using AMC-labeled substrates) .
- In Vivo Stability : Radiolabel peptides with H and assess serum stability over 24 hours. Compare degradation rates with unmodified Ser analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
